2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a thiomorpholine ring, a phthalazinone moiety, and a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiomorpholine ring, the introduction of the phthalazinone moiety, and the attachment of the trifluoromethylphenyl group. Common reagents used in these steps include thiomorpholine, phthalic anhydride, and trifluoromethylbenzene derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazines.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the phthalazinone moiety can yield dihydrophthalazines .
Wissenschaftliche Forschungsanwendungen
2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds .
Wirkmechanismus
The mechanism of action of 2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and phthalazinone moiety are believed to play key roles in its biological activities. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-oxo-1lambda4-thiomorpholin-4-yl)acetic acid
- N-[4-(2-methyl-1-oxo-thiomorpholin-4-ylsulfamoyl)-phenyl]-acetamide
Uniqueness
2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a thiomorpholine ring, a phthalazinone moiety, and a trifluoromethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biologische Aktivität
The compound 2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on existing research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key components:
- Dihydrophthalazine core : A bicyclic structure that contributes to the compound's biological activity.
- Thiomorpholine moiety : Imparts unique chemical properties and enhances interaction with biological targets.
- Trifluoromethyl group : Known to increase lipophilicity and metabolic stability, enhancing the compound's bioavailability.
Antimicrobial Activity
Research has demonstrated that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds effectively inhibit the growth of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains. For instance, a study reported minimum inhibitory concentrations (MICs) indicating strong activity against these pathogens, suggesting potential applications in treating resistant infections .
Anti-inflammatory Potential
The compound has been evaluated for its anti-inflammatory effects. It was found to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Certain derivatives demonstrated an ability to either enhance or inhibit NF-κB activity, indicating a nuanced role in inflammation regulation .
Anticonvulsant Activity
In preclinical models, particularly using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, derivatives of this compound showed promising anticonvulsant activity. The introduction of fluorinated groups was correlated with increased efficacy in these models, suggesting that structural modifications can significantly influence the pharmacological profile .
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:
- Myeloperoxidase Inhibition : The compound acts as a selective inhibitor of myeloperoxidase (MPO), which is implicated in various inflammatory diseases. Inhibition was shown to occur through a time-dependent mechanism that is irreversible, highlighting its potential as a therapeutic agent in autoimmune conditions .
- Voltage-sensitive Sodium Channels : The anticonvulsant effects are linked to the compound's ability to bind to neuronal voltage-sensitive sodium channels, which play a critical role in neuronal excitability and seizure propagation .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Clinical Trials on Antimicrobial Efficacy : A phase I clinical trial assessed the safety and pharmacokinetics of compounds structurally related to this molecule, demonstrating favorable outcomes in terms of tolerability and initial efficacy against resistant bacterial strains .
- Animal Models for Anticonvulsant Activity : Studies using animal models have shown that certain derivatives exhibit significant protection against induced seizures at various dosages, reinforcing the need for further exploration into their therapeutic applications .
Eigenschaften
IUPAC Name |
2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)14-4-3-5-15(12-14)25-18(29)13-28-20(30)17-7-2-1-6-16(17)19(26-28)27-8-10-31-11-9-27/h1-7,12H,8-11,13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZHISCHKYNQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.